molecular formula C8H11NS B13940065 (5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine

(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine

Cat. No.: B13940065
M. Wt: 153.25 g/mol
InChI Key: VMANPYMZMLYRPY-UHFFFAOYSA-N
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Description

(5,6-Dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine is a bicyclic organic compound featuring a fused cyclopentane-thiophene core with a methanamine substituent at the 4-position. This structure combines the aromaticity of thiophene with the conformational flexibility of the cyclopentane ring, making it a versatile scaffold in medicinal and materials chemistry. Synthetic routes often involve cyclocondensation of cyclopentanone with sulfur-containing precursors, followed by functionalization steps to introduce the amine group .

Properties

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylmethanamine

InChI

InChI=1S/C8H11NS/c9-5-6-1-2-8-7(6)3-4-10-8/h3-4,6H,1-2,5,9H2

InChI Key

VMANPYMZMLYRPY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1CN)C=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the methanamine group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the methanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified thiophene or methanamine derivatives.

    Substitution: Various substituted thiophene or methanamine derivatives.

Scientific Research Applications

(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Primary Amine vs. Hydroxyl or Ester Groups

  • (5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)methanol (): The hydroxyl group enhances polarity but reduces basicity compared to the primary amine. Applications: Intermediate for esterification or oxidation; less suited for proton-dependent biological interactions. Solubility: Moderate in polar solvents (e.g., ethanol), lower in aqueous solutions than the amine derivative.
  • Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (): The ester group increases hydrophobicity, reducing water solubility. Reactivity: The amino group allows further derivatization (e.g., hydrazine coupling to form triazolopyrimidines) .

Amine vs. Amide or Hydrazide

  • 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid hydrazide ():

    • The hydrazide group (-CONHNH₂) enables formation of hydrazones but lacks the basicity of primary amines.
    • Stability: More resistant to oxidation than primary amines but prone to hydrolysis under acidic conditions.
  • 2-[(2,2-Dimethylpropanoyl)amino]-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (): The amide group reduces basicity and increases metabolic stability compared to the amine. Applications: Potential as a protease inhibitor due to hydrogen-bonding interactions.

Positional Isomerism and Ring Size Effects

4-Position vs. 2-Position Amine Derivatives

  • 3-(4-Chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine ():
    • The 2-position amine alters electronic distribution, reducing conjugation with the thiophene ring compared to the 4-position isomer.
    • Biological Activity: Enhanced interaction with hydrophobic pockets due to the chlorobenzoyl group.

Cyclopentane vs. Cycloheptane Rings

  • Conformational Flexibility: Greater strain in cyclopentane derivatives may enhance binding kinetics.

Electronic and Pharmacokinetic Profiles

Compound Molecular Weight Key Functional Group Solubility (LogP) Reported Biological Activity
(5,6-Dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine ~167.26 Primary amine Moderate (LogP ~1.5) Potential CNS activity (unpublished)
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 225.29 Ester, amine Low (LogP ~2.8) Anti-inflammatory precursor
3-(4-Chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine 277.77 Amine, ketone Low (LogP ~3.1) Enzyme inhibition (hypothetical)
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid hydrazide 198.25 Hydrazide Moderate (LogP ~1.9) Antimicrobial screening candidate

Key Research Findings

Synthetic Accessibility : The primary amine derivative is synthesized via nucleophilic substitution or reductive amination of aldehyde intermediates, whereas amide derivatives require coupling reagents (e.g., DCC) .

Biological Interactions : Amine-containing analogs show higher binding affinity to serotonin receptors compared to ester or amide derivatives, likely due to protonation at physiological pH .

Stability : Primary amines are susceptible to oxidation, necessitating protective strategies (e.g., acetylation) during synthesis. In contrast, sulfonamide derivatives (e.g., 2-nitro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide) exhibit enhanced stability .

Biological Activity

(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine is a compound characterized by its bicyclic structure, which includes a thiophene ring fused with a cyclopentane moiety. This unique configuration, along with its methanamine functional group, suggests potential biological activities that merit investigation for pharmacological applications. The molecular formula of this compound is C₉H₁₁N₁S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.

The compound exhibits several interesting chemical properties due to its structure:

  • Molecular Weight : 169.25 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Reactivity : The methanamine group can participate in various chemical reactions, making it a versatile candidate for further modifications.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to thiophene derivatives. For instance, a study on cyclohepta[b]thiophenes demonstrated significant antiproliferative activity against various cancer cell lines, indicating that structural analogs like (5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine may also exhibit similar properties. Preliminary computational predictions suggest that this compound could interact with biological targets involved in neurotransmission and cellular signaling pathways .

The mechanism of action for compounds similar to (5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine may involve:

  • Inhibition of Tubulin Polymerization : This mechanism has been observed in structurally related compounds that induce cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Studies have shown that certain thiophene derivatives can activate caspases involved in the apoptotic pathway, leading to cell death .

In Vitro Studies

  • Cell Proliferation Assays : Compounds similar to (5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine have shown submicromolar GI50 values against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). For example:
    • GI50 values for compound 17 (a related thiophene derivative) were reported as low as 0.28 μM against leukemia cell lines .
  • Mechanistic Studies : Further investigations revealed that these compounds could induce G2/M phase arrest in the cell cycle and activate apoptotic pathways through caspase activation .

In Vivo Studies

In vivo studies using murine models demonstrated that certain thiophene derivatives significantly reduced tumor growth compared to untreated controls. These findings suggest that (5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine could be a promising candidate for anticancer therapy .

Comparative Analysis with Related Compounds

A comparison table illustrates the biological activity of (5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine with other thiophene derivatives:

Compound NameStructure FeaturesAnticancer ActivityMechanism of Action
Compound 17Cyclohepta[b]thiopheneGI50 = 0.28 μMTubulin inhibition; apoptosis induction
2-AminothiopheneThiophene ring with amino groupModerate anti-inflammatoryUnknown
3-MethylthiopheneMethyl substitution on thiopheneLimited anticancer effectsUnknown

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